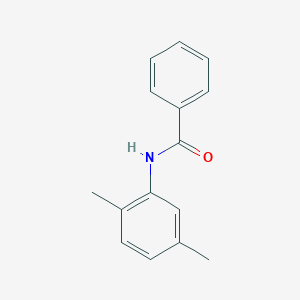

N-(2,5-Dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The 2,5-dimethylphenyl moiety is frequently incorporated into compounds that exhibit antimicrobial properties. Research indicates that derivatives of this scaffold have been developed as potential drugs targeting resistant bacterial strains and fungi.

Key Findings:

- Antibacterial Properties: Compounds derived from the 2,5-dimethylphenyl scaffold demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, thiazole derivatives bearing this substituent showed promising results against these pathogens, highlighting their potential as novel antimicrobial agents .

- Antifungal Activity: The compound exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, including Candida auris, surpassing the efficacy of traditional antifungals like fluconazole .

Anticancer Applications

N-(2,5-Dimethylphenyl)benzamide and its derivatives have been investigated for their anticancer properties. Studies have shown that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines.

Research Insights:

- Cytotoxicity Studies: In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives exhibited significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could improve anticancer efficacy .

- Mechanism of Action: Some compounds were found to activate NF-κB pathways, which play a crucial role in cell survival and proliferation. This suggests potential dual roles in both promoting apoptosis in cancer cells and modulating immune responses .

Structure-Activity Relationship (SAR) Studies

Understanding the influence of structural modifications on biological activity is essential for optimizing drug design. SAR studies have provided insights into how different substituents affect the pharmacological properties of this compound derivatives.

Table 1: Summary of SAR Findings

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 1 | 4-Cl | Antibacterial | |

| 2 | 4-F | Antifungal | |

| 3 | -OCH3 | Cytotoxicity | |

| 4 | -NO2 | NF-κB Activation |

Synthesis Techniques

The synthesis of this compound typically involves straightforward organic reactions such as amide formation through coupling reactions between appropriate amines and carboxylic acids or their derivatives.

Synthesis Overview:

Properties

CAS No. |

71114-52-8 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |

InChI Key |

WVRYJUACUKRKTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

71114-52-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.